BEMP phosphazene

Overview

Description

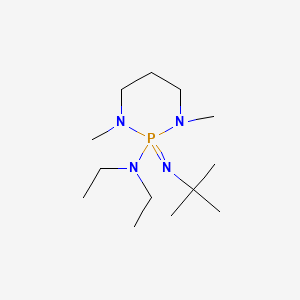

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a sterically hindered, strong organic phosphazene base widely used in synthetic chemistry. It features a tert-butyl group at the imine nitrogen and a phosphorine ring, which confers intermediate basicity (pKa ~27.6 in acetonitrile) and a balance between nucleophilicity and steric bulk . BEMP is particularly valued for its role in proton transfer reactions, organocatalysis (e.g., ring-opening polymerization, ROP), and carbon-11 radiolabeling via CO2 fixation . Its applications span pharmaceuticals, materials science, and radiochemistry due to its efficiency in activating substrates while minimizing side reactions like epimerization or chain scission .

Preparation Methods

Synthetic Routes and Reaction Conditions: BEMP phosphazene is synthesized through the oligomerization of peralkylated triaminoiminophosphorane units. The process involves the reaction of tert-butylamine with diethylamine and dimethylamine in the presence of phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: BEMP phosphazene undergoes various types of chemical reactions, including nucleophilic substitution, alkylation, and ring-opening reactions. It is particularly effective in catalyzing the nucleophilic ring opening of N-sulfonyl aziridines and epoxides .

Common Reagents and Conditions:

Nucleophilic Substitution: this compound acts as a strong base to deprotonate carbon acids, facilitating nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl aziridines.

Alkylation: this compound catalyzes the alkylation of carbon acids under mild conditions, often using alkyl halides as alkylating agents.

Ring-Opening Reactions: this compound is used in the ring-opening of epoxides and aziridines, typically in the presence of phenols or other nucleophiles.

Major Products: The major products formed from these reactions include substituted carbon acids, alkylated derivatives, and ring-opened compounds such as diols and amino alcohols .

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of BEMP phosphazene is in drug delivery systems . Researchers are investigating its potential to form stable, biocompatible nanoparticles that can encapsulate drugs, particularly those with poor solubility or targeting challenges. The ability of this compound nanoparticles to deliver drugs to specific sites in the body could enhance therapeutic efficacy while minimizing side effects.

Tissue Engineering

This compound's biocompatibility and structural characteristics make it an attractive candidate for tissue engineering applications. It can mimic the natural extracellular matrix (ECM), supporting cell growth and differentiation. Current research focuses on utilizing this compound in scaffolds and hydrogels designed to promote tissue regeneration, thereby offering new avenues for regenerative medicine.

Polymerization Processes

This compound plays a critical role in various polymerization processes , particularly as a catalyst for ring-opening polymerization (ROP). It has been shown to effectively initiate the polymerization of cyclic carbonates and lactones under mild conditions. For instance, BEMP has been used as a nucleophilic initiator in the ROP of β-thiobutyrolactone and other cyclic monomers, resulting in high molar mass polymers with desirable properties .

Table 1: Summary of Polymerization Applications of this compound

Catalytic Applications

This compound is recognized for its exceptional catalytic properties. It is approximately 2000 times more basic than traditional bases like DBU (1,8-diazabicyclo[5.4.0]undecene), allowing it to facilitate various organic reactions efficiently. For example, it has been employed as a catalyst for the alkylation reactions of carbon acids and as an organocatalyst in the controlled synthesis of polyesters from cyclic monomers .

Case Study: Hydrophosphonylation Reactions

A notable application of this compound is its role in hydrophosphonylation reactions under solvent-free conditions. This method allows for efficient addition reactions with aromatic and aliphatic aldehydes, yielding α-hydroxyphosphonates with high purity and yield through straightforward workup procedures .

Mechanism of Action

BEMP phosphazene exerts its effects through its strong basicity and low nucleophilicity. The nitrogen basic center, double-bonded to pentavalent phosphorus, allows for efficient protonation and deprotonation reactions. This mechanism enables this compound to act as a catalyst in various organic reactions by generating highly reactive anionic species .

Comparison with Similar Compounds

Structural and Basicity Comparisons

BEMP belongs to the P1-phosphazene family, which includes monomeric bases with varying substituents. Key analogs and their properties are summarized below:

Reactivity in Ring-Opening Polymerization (ROP)

Phosphazenes and amidine/guanidine bases exhibit distinct catalytic behaviors in ROP:

- BEMP vs. t-Bu-P4 : In the ROP of β-thiobutyrolactone, reactivity follows BEMP < t-Bu-P1 < t-Bu-P2 < t-Bu-P4 , correlating with increasing basicity and steric hindrance. t-Bu-P4 enables living polymerization with controlled molar mass (Mn = 7.5–18.5 kg/mol), while BEMP shows slower initiation but moderate control .

- BEMP vs. This highlights BEMP’s non-nucleophilic, base-mediated activation .

Performance in Carbon-11 Radiolabeling

BEMP and DBU are widely used for [11C]CO2 fixation due to their ability to form carbamate intermediates:

Biological Activity

Introduction

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a member of the phosphazene family, known for its strong basicity and unique catalytic properties. This compound has garnered attention for its potential applications in organic synthesis and polymerization processes. Understanding the biological activity of BEMP is crucial for evaluating its safety and efficacy in various applications.

BEMP is characterized by its high basicity, estimated to be approximately 2000 times stronger than traditional bases like DBU (1,8-diazabicyclo[5.4.0]undecene) and exhibits a pKa ranging from 26 to 42 depending on the solvent environment . This extraordinary basicity allows it to act effectively as a nucleophilic catalyst in various chemical reactions.

Table 1: Basic Properties of BEMP

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈N₂P |

| Molecular Weight | 234.27 g/mol |

| Basicity (pKa) | 26 - 42 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of BEMP and its derivatives. Research indicates that BEMP can inhibit the growth of various pathogens, making it a candidate for further investigation in medicinal chemistry. For instance, compounds derived from BEMP showed significant inhibition (>80%) against specific microbial strains .

Case Studies

- Inhibition of Pathogen Growth : A collaborative study demonstrated that certain BEMP derivatives were effective in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The active compounds were identified through a series of structural modifications and biological assays, showcasing their potential as antimicrobial agents .

- Polymerization Studies : BEMP has also been studied for its role in ring-opening polymerization (ROP), particularly with lactones and thiolactones. In these reactions, BEMP acts as a nucleophilic initiator, leading to the formation of high-molecular-weight polyesters with promising properties for biomedical applications .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Polymerization | Initiates ROP of lactones | |

| Biocompatibility | Potential use in biomedical applications |

The biological activity of BEMP can be attributed to its ability to form stable complexes with various substrates, facilitating chemical transformations that can lead to biological effects. Its strong basicity allows it to act as an effective nucleophile, which is essential in many biochemical pathways.

Proposed Mechanism

- Nucleophilic Attack : BEMP can perform nucleophilic attacks on electrophilic centers in biomolecules.

- Formation of Active Intermediates : The reactions often lead to the formation of stable intermediates that can further react or inhibit biological pathways.

- Inhibition of Enzymatic Activity : By modifying enzyme substrates or cofactors, BEMP can potentially inhibit enzymatic reactions critical for microbial growth.

Properties

IUPAC Name |

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCBATMPTLKTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243369 | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98015-45-3 | |

| Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BEMP phosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMP PHOSPHAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.